3-Methylnonan-1-ol
Overview
Description
3-Methylnonan-1-ol: is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a nonane chain, with a methyl group attached to the third carbon. This compound is a primary alcohol and is known for its use in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylnonan-1-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 1-bromononane with methylmagnesium bromide, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another method involves the reduction of 3-methylnonan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Hydroformylation: This method involves the hydroformylation of 1-octene to produce 3-methylnonanal, which is then hydrogenated to form this compound.
Catalytic Hydrogenation: Industrial production often employs catalytic hydrogenation of 3-methylnonanal using catalysts like palladium on carbon.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylnonan-1-ol can be oxidized to form 3-methylnonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-methylnonane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 3-methylnonyl chloride or 3-methylnonyl bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-Methylnonanoic acid.
Reduction: 3-Methylnonane.
Substitution: 3-Methylnonyl chloride, 3-Methylnonyl bromide.
Scientific Research Applications
3-Methylnonan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylnonan-1-ol involves its interaction with various molecular targets:
Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation-reduction reactions.
Cell Membrane Interaction: It may interact with cell membranes, affecting their fluidity and permeability.
Metabolic Pathways: It can be metabolized by the liver, undergoing oxidation to form corresponding acids and other metabolites.
Comparison with Similar Compounds
Nonan-1-ol: Similar structure but lacks the methyl group on the third carbon.
3-Methyloctan-1-ol: Similar structure but has one less carbon in the chain.
3-Methylundecan-1-ol: Similar structure but has two more carbons in the chain.
Uniqueness:
Structural Differences: The presence of the methyl group on the third carbon distinguishes 3-Methylnonan-1-ol from other nonanol isomers.
Chemical Properties: These structural differences result in unique chemical properties, such as boiling point, solubility, and reactivity.
Properties
IUPAC Name |
3-methylnonan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-4-5-6-7-10(2)8-9-11/h10-11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQPYGLPOMTAPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567627 | |
Record name | 3-Methylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22663-64-5 | |
Record name | 3-Methylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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